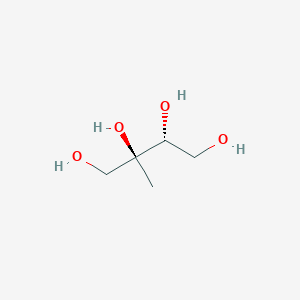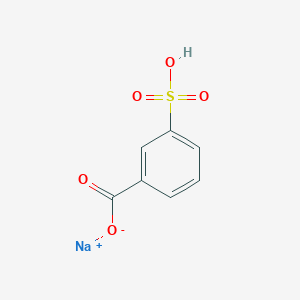
4-甲氧基苄基氯
概述
描述
4-Methoxybenzyl chloride, commonly referred to as 4-MBC, is an organic compound used in various scientific experiments and research studies. It is an aromatic compound, specifically a chlorinated derivative of benzene, and its chemical formula is C7H7ClO. 4-MBC is a colorless liquid that is insoluble in water but soluble in organic solvents. It has a boiling point of 206°C and a melting point of -90°C.
科学研究应用
有机合成中的酚类保护
4-甲氧基苄基氯: 在有机合成中被广泛用于酚类化合物的保护。 它形成一个保护性的4-甲氧基苄基 (PMB) 醚基团,可以在温和条件下脱除 . 这在需要选择性脱保护的多步合成过程中特别有用。
杂环化合物的合成
在杂环化学领域,4-甲氧基苄基氯 作为可见光光催化中的自由基前体。 这种应用对于各种杂环化合物的合成至关重要,这些化合物是许多药物中的核心结构 .
铑催化的氢硅化反应
该化合物用于合成酰基膦配体,它们在铑催化的烯烃氢硅化反应中必不可少。 该反应在含硅有机化合物的生产中具有重要意义 .
铃木交叉偶联反应
在材料科学中,4-甲氧基苄基氯 用于与芳基三氟硼酸钾进行铃木交叉偶联反应,合成1-萘酰胺和二芳基甲烷。 这些化合物有各种应用,包括在新型材料的开发中 .
药物中间体
该化学品在活性药物成分 (API) 的合成中用作中间体。 它在 API 的形成中的作用对制药行业至关重要,因为它有助于开发新药 .
生物化学研究
在生物化学研究中,4-甲氧基苄基氯 用于胺和醇的苄基保护。 这种保护策略在处理需要特定反应条件的敏感生物分子时特别有用 .
作用机制
Target of Action
4-Methoxybenzyl chloride, also known as 4-(Chloromethyl)anisole, is a chemical compound used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it’s used as a building block in the synthesis of various organic compounds.
Mode of Action
The mode of action of 4-Methoxybenzyl chloride is primarily through its reactivity as an alkylating agent . The chloride group attached to the benzyl moiety makes it a good leaving group, allowing it to participate in nucleophilic substitution reactions . This property is exploited in organic synthesis to introduce the 4-methoxybenzyl group into various molecules.
Result of Action
The primary result of the action of 4-Methoxybenzyl chloride is the formation of new organic compounds through chemical reactions . For example, it can be used to benzylate the aniline nitrogen . It was also used in the synthesis of 1-naphthamide and diarymethanes via Suzuki cross-coupling with potassium aryltrifluoroborates .
Action Environment
The action of 4-Methoxybenzyl chloride is influenced by various environmental factors. For instance, its reactivity can be affected by the solvent used, the temperature, and the presence of a catalyst . It’s typically stored at 2-8°C to maintain its stability .
安全和危害
4-Methoxybenzyl chloride is corrosive to metals and skin . Vapors may cause serious burns to the eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
属性
IUPAC Name |
1-(chloromethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYOXXOKFQHDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231718 | |
| Record name | 4-Methyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-94-2 | |
| Record name | 4-Methoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyloxybenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxybenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyloxybenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(chloromethyl)anisole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLOXYBENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)












